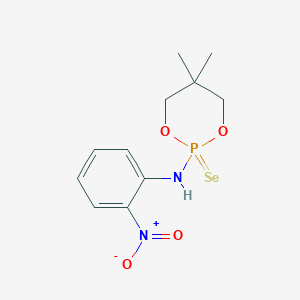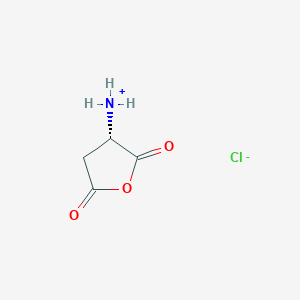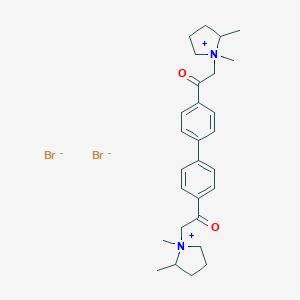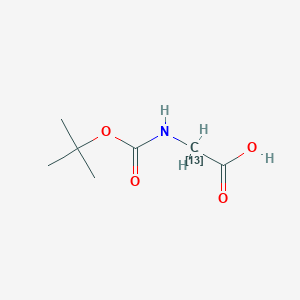
N-(tert-Butoxycarbonyl)glycine-2-13C
説明
Synthesis Analysis
N-(tert-Butoxycarbonyl)glycine derivatives, including similar compounds, have been synthesized through various methods. For example, the synthesis of N-tert-butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a structurally related compound, involved acylation followed by N-protection (Mazaleyrat, Wakselman, Formaggio, Crisma, & Toniolo, 1999). Additionally, other N-tert-butoxycarbonyl protected amino acids have been synthesized for use in peptoid synthesis (Mouna, Nguyen, Rage, Xie, Nee, Mazaleyrat, & Wakselman, 1994).
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)glycine and its derivatives has been studied through various techniques. For instance, N-(tert-butoxycarbonyl)phenylalanyl-d-prolylglycine methyl ester monohydrate was designed to form a β-turn structure, as revealed by its crystal structure (Doi, Ichimiya, & Asano, 2007).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, particularly in peptide synthesis. For example, N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized for use in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).
Physical Properties Analysis
The physical properties of N-(tert-Butoxycarbonyl)glycine derivatives have been characterized using various analytical techniques. In one study, the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was characterized by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Ejsmont, Gajda, & Makowski, 2007).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their roles in peptide synthesis and molecular interactions. For instance, the N-tert-butoxycarbonyl group has been used for the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
科学的研究の応用
Peptide Synthesis and Analysis
N-(tert-Butoxycarbonyl)glycine-2-13C is utilized in peptide chemistry, particularly for the synthesis and analysis of peptides and peptide intermediates. The 13C NMR spectroscopy is notably advantageous for monitoring the synthesis of amino acid derivatives like tert-butyloxycarbonyl aspartic acid β-tert-butyl ester and dipeptides. The method allows for the identification of resonances of aspartic acid, glycine residues, and signals from important protecting groups in peptides through spectral comparison of derivatives (Voelter et al., 1972).
Peptide Nucleic Acid Synthesis
The synthesis of specific peptide nucleic acid monomers involves the use of N-(tert-Butoxycarbonyl)glycine-2-13C. For instance, the synthesis of N-[2-(fluorenylmethoxycarbonyl)aminoethyl]-N-[(2-N-(tert-butoxycarbonyl)isocytosin-5-yl)acetyl]glycine peptide nucleic acid monomer employs this compound. The monomer is compatible with existing oligomerization strategies and can be deprotected under mild conditions (Wojciechowski & Hudson, 2008).
Peptoid Synthesis
In the realm of peptoid synthesis, N-(tert-Butoxycarbonyl)glycine-2-13C is instrumental in preparing a series of N-tert-butoxycarbonylated N-allyl, N-propargyl, N-benzyl, or branched N-alkyl glycines. These compounds serve as valuable building blocks for creating N-alkyl glycine oligomers, showcasing the chemical's versatility in synthetic chemistry (Mouna et al., 1994).
Crystallographic and Spectroscopic Studies
N-(tert-Butoxycarbonyl)glycine-2-13C is also used in crystallographic and spectroscopic studies to understand the molecular structure and bonding patterns of amino acids and their derivatives. For instance, the X-ray structure and IR spectrum of N-(tert-butoxycarbonyl)-l-alanine, as compared with N-(tert-butoxycarbonyl)glycine, provides insights into the hydrogen bonding patterns and crystal packing of these molecules (Meervelt et al., 1995).
Safety And Hazards
“N-(tert-Butoxycarbonyl)glycine-2-13C” may be harmful in contact with skin and may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
“N-(tert-Butoxycarbonyl)glycine-2-13C” has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . It has potential applications in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583858 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)glycine-2-13C | |
CAS RN |
145143-02-8 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145143-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



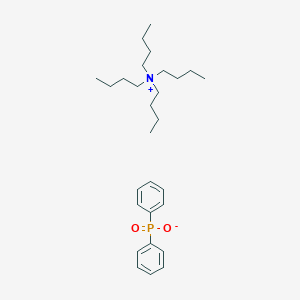
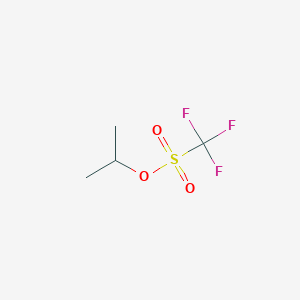
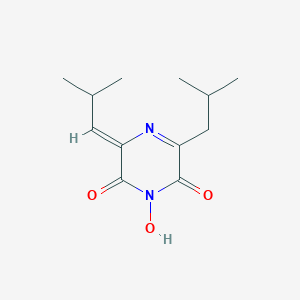
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
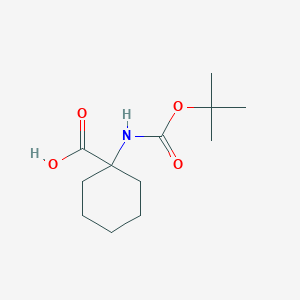
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

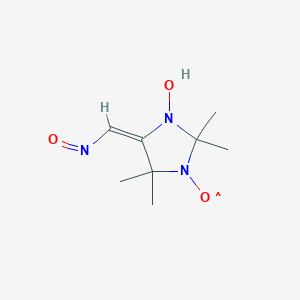
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
